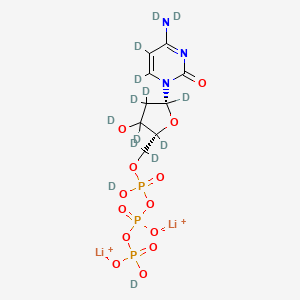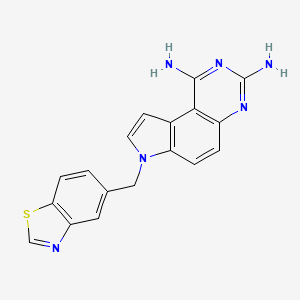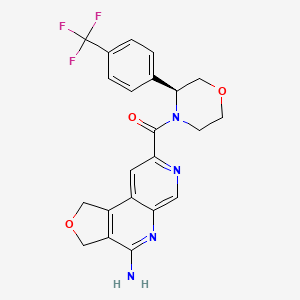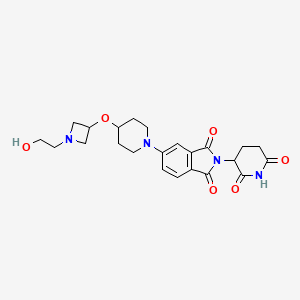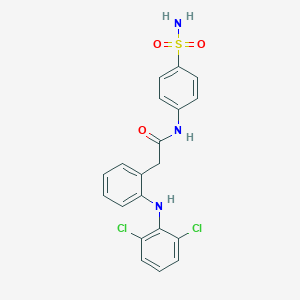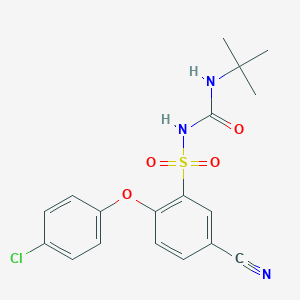
TP receptor antagonist-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TP receptor antagonist-2 is a compound that inhibits the activity of the thromboxane prostanoid receptor. This receptor is involved in various biological processes, including platelet aggregation, vasoconstriction, and inflammation. By blocking this receptor, this compound can potentially be used to treat conditions such as cardiovascular diseases and certain types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TP receptor antagonist-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and high yield. The industrial methods also involve rigorous purification steps to remove any impurities and achieve the desired level of purity .
Analyse Des Réactions Chimiques
Types of Reactions: TP receptor antagonist-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired chemical transformations .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates that can be further modified to enhance the compound’s biological activity .
Applications De Recherche Scientifique
TP receptor antagonist-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the thromboxane prostanoid receptor and its role in various biological processes. In biology, it is used to investigate the mechanisms of platelet aggregation and vasoconstriction. In medicine, this compound is being explored as a potential treatment for cardiovascular diseases and certain types of cancer. In industry, it is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
TP receptor antagonist-2 exerts its effects by binding to the thromboxane prostanoid receptor and blocking its activity. This prevents the receptor from interacting with its natural ligands, such as thromboxane A2 and prostaglandin endoperoxides. By inhibiting the receptor’s activity, this compound can reduce platelet aggregation, vasoconstriction, and inflammation. The molecular targets and pathways involved in this mechanism include the inhibition of G-protein coupled receptor signaling and the modulation of intracellular signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to TP receptor antagonist-2 include other thromboxane receptor antagonists and thromboxane synthase inhibitors. Examples of these compounds are ridogrel, picotamide, and terutroban .
Uniqueness: this compound is unique in its specific binding affinity and selectivity for the thromboxane prostanoid receptor. This makes it a valuable tool for studying the receptor’s role in various biological processes and for developing targeted therapies for cardiovascular diseases and cancer .
Propriétés
Formule moléculaire |
C18H18ClN3O4S |
|---|---|
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
1-tert-butyl-3-[2-(4-chlorophenoxy)-5-cyanophenyl]sulfonylurea |
InChI |
InChI=1S/C18H18ClN3O4S/c1-18(2,3)21-17(23)22-27(24,25)16-10-12(11-20)4-9-15(16)26-14-7-5-13(19)6-8-14/h4-10H,1-3H3,(H2,21,22,23) |
Clé InChI |
BMNOHQHPZFGTJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B12377611.png)
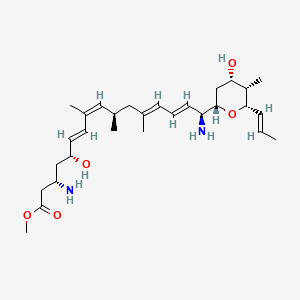

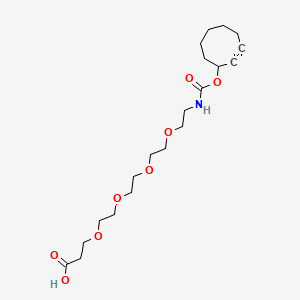
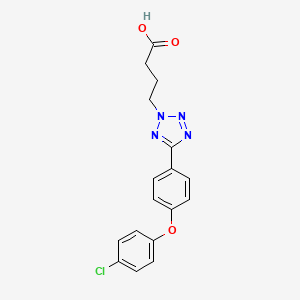
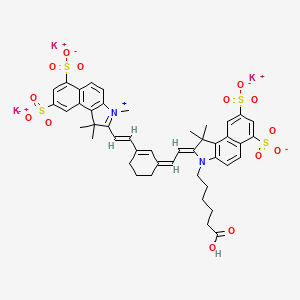
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)
![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)
